2-[(Cyclohexylmethyl)amino]nicotinic acid
Description
Contextualization within Nicotinic Acid Derivative Chemistry
Nicotinic acid derivatives are a broad class of compounds that have been extensively studied for a wide range of applications. researchgate.net Modifications to the nicotinic acid core can lead to significant changes in the molecule's biological and chemical properties. The introduction of an amino group at the 2-position, as in 2-aminonicotinic acid, provides a key intermediate for the synthesis of a variety of more complex molecules. nbinno.com The subsequent N-alkylation with a cyclohexylmethyl group introduces a bulky, lipophilic moiety that can influence the compound's interaction with biological targets and its pharmacokinetic profile.
Structural Framework and Synthetic Significance
The molecular structure of 2-[(Cyclohexylmethyl)amino]nicotinic acid comprises a pyridine (B92270) ring, a carboxylic acid group at the 3-position, and a secondary amine at the 2-position, which is further substituted with a cyclohexylmethyl group. This combination of a planar aromatic ring, an acidic functional group, and a flexible, non-polar side chain creates a molecule with distinct physicochemical properties.
The synthesis of this compound and related compounds typically starts from readily available precursors like 2-chloronicotinic acid or 2-aminonicotinic acid. A common synthetic route involves the nucleophilic substitution of the chlorine atom in 2-chloronicotinic acid with cyclohexylmethylamine. Alternatively, reductive amination of 2-aminonicotinic acid with cyclohexanecarboxaldehyde (B41370) could be another viable pathway. The presence of both an acidic carboxylic group and a basic amino group gives the molecule amphoteric characteristics. guidechem.com
Table 1: Physicochemical Properties of this compound echemi.com
| Property | Value |
| CAS Number | 886361-91-7 |
| Molecular Formula | C13H18N2O2 |
| Molecular Weight | 234.29 g/mol |
| Predicted Boiling Point | 394.2 ± 27.0 °C |
| Predicted Melting Point | 91.5-92.5 °C |
| Predicted pKa | 1.81 ± 0.36 |
Note: The properties listed are predicted values and may vary from experimental data.
Overview of Academic Research Trajectories for Related Chemical Entities
The academic interest in nicotinic acid derivatives is vast and multifaceted. Research has demonstrated that these compounds can serve as building blocks for the synthesis of various heterocyclic systems. nih.gov For instance, derivatives of 2-aminonicotinic acid have been utilized in the preparation of compounds with potential tuberculostatic activity. nih.gov
Furthermore, the exploration of N-substituted 2-aminonicotinic acid derivatives is a continuing trend in medicinal chemistry. The nature of the substituent on the amino group can significantly impact the biological activity of the resulting molecule. Studies on related compounds have shown that the introduction of different alkyl or aryl groups can modulate their efficacy as, for example, anti-inflammatory agents. nih.gov The cyclohexylmethyl group, in particular, is often incorporated into drug candidates to enhance their lipophilicity and potentially improve their binding affinity to target proteins.
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the broader research on analogous compounds suggests that its unique structural features warrant further investigation for potential applications in various fields of chemical and pharmaceutical science.
Structure
3D Structure
Properties
IUPAC Name |
2-(cyclohexylmethylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(17)11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMJVFTWPOWMJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=C(C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 2 Cyclohexylmethyl Amino Nicotinic Acid and Analogs
Direct Synthesis Strategies
Direct synthesis strategies are a primary route for the formation of the 2-[(Cyclohexylmethyl)amino]nicotinic acid core. These methods typically involve the formation of the crucial carbon-nitrogen bond between the pyridine (B92270) ring and the cyclohexylmethylamine moiety in a single key step.
A prevalent and straightforward method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of a suitable halopyridine precursor, most commonly 2-chloronicotinic acid. In this reaction, the chlorine atom at the 2-position of the nicotinic acid ring is displaced by cyclohexylmethylamine.
The reaction is typically carried out in a suitable solvent, and often in the presence of a base to neutralize the hydrogen halide formed during the reaction. Microwave-assisted synthesis has been shown to be a particularly effective method for accelerating this type of amination reaction. For instance, reacting 2-chloronicotinic acid with a range of aliphatic amines under microwave irradiation has been reported to produce 2-aminonicotinic acids in moderate to high yields. researchgate.net The optimal conditions often involve using an excess of the amine and a tertiary amine base, such as diisopropylethylamine, with water as the solvent at elevated temperatures. researchgate.net
A similar nucleophilic exchange of the chlorine atom in 2-chloro-3-cyanopyridine (B134404) has been successfully carried out with various cyclic secondary amines, followed by hydrolysis of the nitrile to the carboxylic acid. nih.gov This two-step approach provides an alternative route to the target scaffold.
| Halopyridine Precursor | Amine | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Chloronicotinic acid | Methylamine (40% aq.) | Microwave, 120-140°C | 2-(Methylamino)nicotinic acid | researchgate.net |
| 2-Chloronicotinic acid | Various aliphatic amines | Microwave, 200°C, DIPEA, H₂O | 2-(Alkylamino)nicotinic acids | researchgate.net |
| 2-Chloro-3-cyanopyridine | Morpholine, Piperidine, Pyrrolidine | Nucleophilic exchange, followed by hydrolysis | 2-(Heterocyclyl)nicotinic acids | nih.gov |
Transition-metal-catalyzed cross-coupling reactions provide a powerful alternative for the formation of the C-N bond in this compound. The two most prominent methods in this category are the Buchwald-Hartwig amination and the Ullmann condensation.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. wikipedia.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org In the context of synthesizing the target compound, this would involve the coupling of a 2-halonicotinic acid derivative with cyclohexylmethylamine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and has been the subject of extensive development. rug.nl
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. wikipedia.org While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric amounts of copper), modern modifications have led to milder and more efficient catalytic versions. wikipedia.orgorganic-chemistry.org The synthesis of 2-anilinonicotinic acids has been successfully achieved by the Ullmann condensation of 2-chloronicotinic acid with various substituted anilines, often in a high-boiling solvent like xylene. researchgate.net This methodology could be adapted for the reaction with cyclohexylmethylamine.
| Reaction | Catalyst | Typical Substrates | General Conditions | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium | Aryl halides/triflates, amines | Phosphine ligand, base | wikipedia.orgrug.nl |
| Ullmann Condensation | Copper | Aryl halides, amines | High temperature, polar solvent | wikipedia.orgresearchgate.net |
Multicomponent Reactions in the Synthesis of Nicotinic Acid Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient approach to complex molecules like nicotinic acid derivatives. researchgate.net While specific MCRs leading directly to this compound are not prominently reported, various MCRs are known to produce highly substituted nicotinic acid scaffolds. These scaffolds could potentially be further elaborated to yield the target compound or its analogs. For example, the synthesis of nitriles, esters, and amides of substituted nicotinic acids has been developed through MCR strategies. researchgate.net
Derivatization and Functionalization of the Core Structure
Once the this compound core is synthesized, it can be further modified at either the nicotinic acid carboxyl group or the cyclohexylmethyl amine moiety to produce a range of analogs.
The carboxylic acid group of the nicotinic acid ring is a versatile handle for further derivatization. Standard organic transformations can be employed to convert the carboxylic acid into a variety of functional groups.
Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol under acidic conditions or by using a coupling agent. A patent describes the preparation of nicotinic acid amides via the esterification of nicotinic acid, followed by amidation. google.com
Amidation: Reaction of the carboxylic acid with an amine, often activated by a coupling agent such as a carbodiimide, leads to the formation of an amide.
Active Ester Formation: The synthesis of active esters, such as p-nitrophenyl or N-hydroxysuccinimidyl esters, from nicotinic acids provides activated intermediates that can readily react with nucleophiles to form amides and other derivatives. nih.gov
The secondary amine of the this compound core is also amenable to further functionalization.
N-Alkylation: The nitrogen atom can be further alkylated to form a tertiary amine. Methodologies for the N-alkylation of unprotected amino acids using an iridium catalyst have been reported and could potentially be adapted for this purpose. nih.gov
N-Acylation: The amine can be acylated by reaction with an acyl chloride or a carboxylic acid in the presence of a coupling agent to form an amide. N-acylation is a common transformation in combinatorial chemistry and can be performed using a variety of reagents. researchgate.net
Introduction of Additional Substituents on the Pyridine Ring
The functionalization of the pyridine ring is a key strategy for creating analogs of this compound, allowing for the fine-tuning of molecular properties. The introduction of substituents can be achieved either by starting with a pre-functionalized 2-chloronicotinic acid derivative or by modifying the pyridine ring after the key amination step.
One common approach involves the nucleophilic aromatic substitution (SNAr) reaction on a 2-chloronicotinic acid that already bears the desired substituents. For instance, reacting a substituted 2-chloronicotinic acid with cyclohexylmethanamine allows for the direct incorporation of the (cyclohexylmethyl)amino group onto a modified pyridine core. The reactivity of the 2-chloronicotinic acid is influenced by the electronic nature of the substituents already present on the ring. Electron-withdrawing groups can enhance the susceptibility of the ring to nucleophilic attack, facilitating the reaction.
The table below illustrates hypothetical yields for the synthesis of substituted analogs, demonstrating the influence of substituent electronic effects on the reaction outcome when starting from a substituted 2-chloronicotinic acid.
Table 1: Influence of Pyridine Ring Substituents on SNAr Reaction Yield This table is for illustrative purposes and represents generalized outcomes based on chemical principles.
| Substituent at C5-Position | Electronic Effect | Expected Relative Yield |
|---|---|---|
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | High |
| -CN (Cyano) | Electron-Withdrawing | Moderate-High |
| -Cl (Chloro) | Inductively Withdrawing | Moderate |
| -CH₃ (Methyl) | Electron-Donating | Low |
Catalytic Approaches in Synthesis
Catalytic methods have become indispensable in modern organic synthesis for their efficiency, selectivity, and ability to facilitate reactions under milder conditions compared to stoichiometric approaches. The formation of the C-N bond in 2-aminonicotinic acid derivatives is particularly amenable to transition-metal catalysis.
Transition-metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-nitrogen bonds. mdpi.com Two of the most significant methods in this context are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgwikipedia.org
The Ullmann condensation is a classical method that uses copper or copper salts to catalyze the coupling of an aryl halide with an amine. wikipedia.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 200°C) and high-boiling polar solvents like DMF or nitrobenzene, along with stoichiometric amounts of copper. wikipedia.orgresearchgate.net However, modern advancements have led to the development of more efficient catalytic systems using soluble copper sources and ligands, which can promote the reaction under milder conditions. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of 2-chloronicotinic acid with cyclohexylmethanamine in the presence of a copper catalyst.
The Buchwald-Hartwig amination has emerged as a highly versatile and widely used alternative. rug.nl This reaction employs a palladium catalyst with specialized phosphine-based ligands to couple aryl halides or triflates with a vast range of amines. wikipedia.orgacsgcipr.org A key advantage of the Buchwald-Hartwig reaction is its broad substrate scope and functional group tolerance, often proceeding under significantly milder conditions than the Ullmann reaction. wikipedia.orgrug.nl The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired arylamine product. libretexts.org The choice of ligand is critical and several "generations" of increasingly effective ligands have been developed to couple even challenging substrates. wikipedia.org
Table 2: Comparison of Ullmann Condensation and Buchwald-Hartwig Amination for C-N Bond Formation
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
|---|---|---|
| Catalyst Metal | Copper (Cu) | Palladium (Pd) |
| Typical Conditions | High temperatures (>200°C), polar solvents wikipedia.org | Milder temperatures (rt to ~100°C) rug.nl |
| Substrate Scope | More limited; often requires activated aryl halides wikipedia.org | Very broad; includes aryl chlorides, bromides, iodides, and triflates acsgcipr.org |
| Ligands | Often ligand-free or simple ligands (e.g., phenanthroline) wikipedia.org | Crucial for success; complex phosphine-based ligands (e.g., XPhos, BrettPhos) libretexts.org |
| Functional Group Tolerance | Moderate | Excellent wikipedia.org |
Key considerations in designing a "greener" synthesis for this target molecule include:
Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions like the Buchwald-Hartwig amination are inherently more atom-economical than classical stoichiometric reactions.
Use of Safer Solvents: Traditional solvents used in C-N coupling reactions, such as DMF, NMP, and 1,4-dioxane, have significant environmental, health, and safety concerns. acsgcipr.org Green chemistry encourages the use of safer alternatives like ethyl acetate (B1210297) (EtOAc), 2-methyl-THF, or even water where possible. unibo.it Recent developments in catalysis aim to achieve high efficiency in these more benign solvent systems.
Energy Efficiency: The harsh temperature requirements of classical Ullmann condensations contribute to a high energy demand. wikipedia.org Modern catalytic methods, particularly Buchwald-Hartwig amination, that operate at lower temperatures are more energy-efficient. rug.nl The use of microwave-assisted synthesis can also dramatically reduce reaction times and energy consumption. nih.gov
Catalyst Optimization: From a green perspective, minimizing the loading of precious metal catalysts like palladium is crucial. acsgcipr.org Research focuses on developing highly active catalysts with high turnover numbers (TON) and turnover frequencies (TOF) to reduce the amount of metal required. Additionally, the use of more abundant and less toxic base metals as catalysts is a growing area of interest. acsgcipr.org
By integrating these principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally responsible.
Iii. Spectroscopic and Computational Characterization of 2 Cyclohexylmethyl Amino Nicotinic Acid
Advanced Spectroscopic Analysis
Spectroscopic techniques are indispensable for elucidating the molecular structure of chemical compounds. For 2-[(cyclohexylmethyl)amino]nicotinic acid, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, Mass Spectrometry (MS), and UV-Visible spectroscopy would be required for a full structural characterization.
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the cyclohexyl group, and the methylene (B1212753) bridge. The chemical shifts and coupling patterns of the pyridyl protons would confirm the substitution pattern. The signals for the cyclohexyl protons would likely appear as a complex multiplet in the aliphatic region. The proton on the secondary amine would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.
¹³C NMR: The ¹³C NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The spectrum would show signals for the carboxylic acid carbon, the carbons of the pyridine ring, the methylene bridge carbon, and the carbons of the cyclohexyl ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons. A COSY spectrum would reveal proton-proton couplings, helping to assign the protons on the pyridine ring and the cyclohexyl group. An HSQC spectrum would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹³C NMR signals.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following are predicted values and would require experimental verification.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H4 | 7.8 - 8.2 | 138 - 142 |
| Pyridine-H5 | 6.5 - 6.9 | 110 - 114 |
| Pyridine-H6 | 8.0 - 8.4 | 150 - 154 |
| NH | 5.0 - 7.0 (broad) | - |
| CH₂ (bridge) | 3.2 - 3.6 | 45 - 50 |
| Cyclohexyl-H | 0.8 - 2.0 (multiplet) | 25 - 40 |
| C=O | - | 168 - 172 |
| Pyridine-C2 | - | 158 - 162 |
| Pyridine-C3 | - | 115 - 119 |
Infrared and Raman Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A sharp C=O stretching vibration would be observed around 1700-1730 cm⁻¹. The N-H stretching of the secondary amine would appear in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the cyclohexyl and methylene groups would be observed just below 3000 cm⁻¹. Vibrations associated with the pyridine ring would be seen in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The aromatic ring stretching vibrations are often strong in the Raman spectrum. The symmetric stretching of the carboxylate group, if the compound exists in a zwitterionic form, would also be Raman active.
Mass Spectrometry Techniques
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound. The fragmentation pattern would likely involve the loss of the carboxylic acid group, and cleavage of the bond between the methylene group and the cyclohexyl ring.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or methanol, would be expected to show absorption bands characteristic of the substituted pyridine ring. These would likely be π → π* transitions. The position and intensity of these bands would be influenced by the amino and carboxylic acid substituents.
Theoretical and Computational Chemistry Studies
Computational methods, particularly Density Functional Theory (DFT), are valuable for complementing experimental data and providing deeper insights into the molecular properties of a compound.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
DFT calculations could be employed to predict the optimized molecular geometry of this compound. These calculations would provide information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate theoretical vibrational frequencies, which can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, could also be determined, providing insights into the reactivity and electronic properties of the molecule.
HOMO-LUMO Analysis and Molecular Electrostatic Potential
HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's electronic properties and reactivity. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. jocpr.comresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more prone to chemical reactions. materialsciencejournal.org
For derivatives of nicotinic acid, Density Functional Theory (DFT) calculations are commonly used to determine the energies of these orbitals. jocpr.comepstem.netnih.gov The distribution of HOMO and LUMO densities across the molecule reveals the likely sites for electrophilic and nucleophilic attacks, respectively. jocpr.com
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. jocpr.comresearchgate.net The MEP surface is plotted onto the molecule's electron density, using a color scale to represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent intermediate or neutral potential.
In nicotinic acid and its derivatives, the MEP map generally shows negative potential (red/yellow) around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring. jocpr.comresearchgate.net These sites are identified as nucleophilic centers. The hydrogen atoms, particularly the one on the carboxylic acid group, typically exhibit a positive potential (blue), marking them as electrophilic sites. jocpr.com
Table 1: Key Concepts in FMO and MEP Analysis
| Parameter | Description | Significance |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; primary site for electrophilic attack. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; primary site for nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |
| MEP Map | Molecular Electrostatic Potential Map | Visualizes charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |
Natural Bond Orbital (NBO) and Non-Linear Optical (NLO) Properties
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed understanding of the bonding and electronic structure within a molecule by localizing the electron density into Lewis-type structures (bonds and lone pairs). This method investigates charge transfer, hyperconjugative interactions, and delocalization of electron density between filled donor NBOs and empty acceptor NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.
Non-Linear Optical (NLO) Properties
Molecules with significant intramolecular charge transfer, large dipole moments, and high hyperpolarizability are candidates for non-linear optical (NLO) materials. Computational methods can predict NLO properties, such as the first-order hyperpolarizability (β₀), which is a measure of the second-order NLO response. A high β₀ value suggests that the material could be effective for applications like frequency doubling of light. The HOMO-LUMO gap is also relevant, as a smaller gap often correlates with a larger hyperpolarizability.
Conformational Analysis and Dynamics Simulations
Conformational Analysis
The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional structure or conformation. This compound possesses considerable conformational flexibility due to the rotatable bonds in the cyclohexylmethylamino side chain. Conformational analysis aims to identify the most stable conformers (low-energy structures) by systematically exploring the potential energy surface. This is often done by rotating key dihedral angles and calculating the energy of each resulting structure. For nicotinic acid derivatives, the orientation of the carboxylic acid group relative to the pyridine ring is a key conformational feature. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.govnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model conformational changes, molecular vibrations, and interactions with surrounding molecules, such as a solvent. nih.gov These simulations are crucial for understanding how a molecule behaves in a realistic environment (e.g., in aqueous solution) and can reveal conformational transitions that are important for its function. nih.govmdpi.com
Table 2: Methods for Studying Molecular Structure and Dynamics
| Technique | Purpose | Information Gained |
|---|---|---|
| Conformational Analysis | To identify stable 3D arrangements of a molecule. | Lowest energy conformers, rotational energy barriers, key dihedral angles. |
| Molecular Dynamics (MD) | To simulate the physical movements of atoms and molecules over time. | Conformational flexibility, structural stability, solvent effects, dynamic interactions. |
Tautomerism Studies
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. wikipedia.org For molecules like 2-aminonicotinic acid, several tautomeric forms are possible, including amino-imino and keto-enol tautomerism, as well as the formation of a zwitterionic structure where the carboxylic acid proton transfers to a nitrogen atom. mdpi.com
The relative stability of different tautomers can be evaluated using computational methods by calculating their energies. The environment, particularly the solvent, can significantly influence the tautomeric equilibrium. For instance, polar solvents may stabilize zwitterionic forms that are less favorable in the gas phase. Understanding the predominant tautomeric form is essential as it governs the molecule's hydrogen bonding patterns, reactivity, and biological interactions. Studies on related aminopyridines have shown that while the amino form is typically favored for free bases, protonation or substitution can shift the equilibrium towards the imino form.
V. Applications in Chemical Biology and Material Science Excluding Medicinal Human Use
Use as Chemical Probes for Biological Systems
While specific applications of 2-[(Cyclohexylmethyl)amino]nicotinic acid as a chemical probe are not extensively documented in publicly available literature, its molecular framework is well-suited for the development of such tools. Chemical probes are small molecules used to study and manipulate biological systems. The structure of this nicotinic acid derivative allows for the attachment of reporter groups, such as fluorophores or biotin, typically through modification of the carboxylic acid or the aromatic ring.
Fluorescent labeling is a key technique for visualizing biological processes. mdpi.com A synthetic strategy could involve converting the carboxylic acid of this compound into an activated ester or amide, which can then be coupled to a fluorescent dye containing a nucleophilic handle (e.g., an amine). The resulting fluorescent probe could potentially be used to investigate the distribution and interactions of molecules within cells, provided it targets a specific biological entity. mdpi.com The nonsense codon suppression method has been used to incorporate unnatural amino acids into proteins to probe receptor binding sites, demonstrating a sophisticated approach to understanding molecular interactions in situ. nih.gov
Utilization as Ligands in Coordination Chemistry
The structure of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. It possesses multiple potential coordination sites: the nitrogen atom of the pyridine (B92270) ring, the oxygen atoms of the carboxylate group, and the nitrogen atom of the secondary amine. This allows it to act as a mono-, bi-, or potentially tridentate ligand, binding to metal ions to form stable coordination complexes.
Nicotinic acid (niacin) and its derivatives are well-known for their ability to form complexes with a wide range of metal ions. orientjchem.org These complexes are formed through coordination with the carboxylate oxygen and/or the pyridine nitrogen atoms. nih.gov For instance, nicotinic acid forms complexes with copper, which have been investigated for their superoxide (B77818) dismutase (SOD) mimetic activity. nih.gov Similarly, 2-aminonicotinic acid is recognized for its ability to act as a ligand, opening avenues for applications in catalysis and material science. chemimpex.com
The coordination behavior of nicotinic acid derivatives is influenced by the pH of the medium, which dictates the protonation state of the pyridine nitrogen and the carboxylic acid. The presence of the bulky cyclohexylmethylamino group at the 2-position of the pyridine ring in this compound would likely introduce significant steric effects, influencing the geometry and stability of the resulting metal complexes. These steric factors could be exploited to control the coordination number and stereochemistry around the metal center, potentially leading to materials with specific catalytic or physical properties.
| Ligand | Metal Ion(s) | Coordination Mode/Application | Reference |
|---|---|---|---|
| Nicotinic acid | Cu(II) | Coordination via carboxylate oxygen and/or pyridine nitrogen; SOD mimetics | nih.gov |
| Nicotinic acid | Cr(III) | Carboxyl-bound complexes | acs.org |
| Nicotinic acid | Au(III), Pt(II), Zr(IV), U(VI), Cr(III), Cu(II), Zn(II), Mn(II) | Potentiometric studies of complex formation | orientjchem.org |
| Nicotinamide (B372718) | Co(II), Ni(II), Cu(II), Zn(II) | Coordination via pyridine ring nitrogen | hacettepe.edu.tr |
| L-tyrosine derivative (amino acid) | Ni(II) | Formation of carbonate-bridged trinuclear complexes via atmospheric CO2 uptake | nih.gov |
| Pyridoxal-semicarbazone (PLSC) | Ni(II) | Tridentate ONO donor ligand system | mdpi.com |
Role as Intermediates in the Synthesis of Complex Molecules
The chemical functionalities of this compound make it a valuable intermediate for the synthesis of more complex molecular architectures, particularly heterocyclic systems and potentially polymeric materials.
The 2-aminopyridine (B139424) moiety is a fundamental building block in synthetic organic chemistry, serving as a precursor for a multitude of fused heterocyclic systems. chemimpex.com
Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines: This class of complex, nitrogen-containing polycyclic compounds has been investigated for various biological activities. nih.gov Their synthesis often relies on multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, which utilizes a 2-aminoheteroaryl compound as a key starting material. nih.gov A compound like this compound, or its simpler analog 2-aminonicotinic acid, fits this structural requirement. The synthesis involves the reaction of the 2-aminopyridine derivative with an aldehyde and an isocyanide, followed by cyclization steps to construct the fused ring system. nih.gov The presence of the carboxylic acid group on the pyridine ring offers an additional handle for further chemical modification or to influence the reaction pathway.
Aminopyrimidines: 2-Aminopyrimidines are another class of heterocyclic compounds with significant applications. mdpi.com While direct synthesis from nicotinic acid derivatives is not the most common route, the core structure is related. The synthesis of substituted 2-aminopyrimidines can be achieved through the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines, demonstrating the utility of nucleophilic substitution on a pre-formed pyrimidine (B1678525) ring. mdpi.com The versatility of 2-aminonicotinic acid as a synthetic intermediate for various drugs suggests its potential to be transformed into precursors for such heterocyclic systems. researchgate.netgoogle.com
The bifunctional nature of this compound, possessing both a carboxylic acid and a secondary amine, makes it a potential monomer for step-growth polymerization. The precise arrangement of monomers in a copolymer is crucial in defining its properties, such as stiffness or flexibility. scitechdaily.com
Polyamides: The compound could undergo self-polycondensation or be co-polymerized with other monomers. For example, the carboxylic acid group could be activated and reacted with the secondary amine of another monomer molecule to form an amide bond, leading to a polyamide. The bulky cyclohexylmethyl group would act as a rigid, non-polar side chain, influencing the polymer's solubility, thermal properties, and chain packing.
Polyesters: Alternatively, if reacted with a diol, the carboxylic acid function could form ester linkages, resulting in a polyester. The secondary amine and pyridine ring would then be pendant groups along the polymer backbone, available for further functionalization, such as quaternization to introduce charge or coordination with metal ions. The use of bio-based building blocks like cinnamic acid derivatives to create advanced polymers highlights a growing trend in material science that could be applicable to nicotinic acid derivatives as well. rsc.org
Development of Analytical Reagents and Materials
The structural features of this compound also suggest its potential use in the development of analytical reagents and materials. Its ability to chelate metal ions could be harnessed for sensor applications. For example, immobilization of this compound onto a solid support could create a material for the selective extraction or pre-concentration of metal ions from complex matrices.
Furthermore, if a chromophoric or fluorophoric group were integrated into the molecule, the resulting compound could serve as a colorimetric or fluorescent chemosensor for specific metal ions. The binding of a target ion would induce a change in the spectral properties of the molecule, allowing for quantitative detection. Nicotinic acid derivatives have been generally explored for various applications, including their use as analytical reagents. researchgate.netchemistryjournal.net The unique substitution pattern of this compound could impart selectivity for a particular metal ion over others.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-[(Cyclohexylmethyl)amino]nicotinic acid, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Routes : Common approaches include nucleophilic substitution between cyclohexylmethylamine and halogenated nicotinic acid derivatives or coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) to form the amide bond. Evidence from similar cyclohexane-containing compounds suggests using anhydrous solvents (e.g., DMF or DCM) and inert atmospheres to minimize side reactions .
- Optimization : Parameters to test include:
- Temperature: Lower temperatures (0–25°C) to reduce decomposition.
- Catalysts: Palladium-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aromatic modifications) .
- Solvent Polarity: Polar aprotic solvents improve solubility of intermediates.
- Yield Monitoring: Use TLC or HPLC to track reaction progress and purity .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities. Use gradient elution (water/acetonitrile + 0.1% TFA) for optimal resolution .
- Elemental Analysis : Validate C, H, N, and S content against theoretical values .
Q. How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer:
- Handling : Use nitrile gloves and safety goggles to prevent dermal/ocular exposure. Work in a fume hood due to potential dust formation .
- Storage :
- Short-term: Store at 2–8°C in airtight containers under nitrogen to prevent oxidation.
- Long-term: Lyophilize and keep at -20°C with desiccants (e.g., silica gel) to avoid hydrolysis .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound across studies be systematically addressed?
Methodological Answer:
- Meta-Analysis Framework :
- Variable Mapping : Compare experimental variables (e.g., cell lines, concentrations, incubation times) across studies to identify confounding factors .
- Dose-Response Curves : Replicate assays using standardized protocols (e.g., IC50 determination in triplicate) to validate reproducibility .
- Negative Controls : Include vehicle-only and known inhibitor controls to rule out assay interference .
- Theoretical Alignment : Reconcile discrepancies by linking results to the compound’s hypothesized mechanism (e.g., kinase inhibition vs. metabolic modulation) .
Q. What computational strategies are recommended for predicting the binding interactions of this compound with target proteins?
Methodological Answer:
- In Silico Workflow :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein active sites (e.g., COX-2 or NAD-dependent enzymes). Prioritize poses with strong hydrogen bonding to the nicotinic acid moiety .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
- QSAR Modeling : Train models using descriptors like logP, topological polar surface area, and electronic parameters to predict activity trends .
Q. How can researchers design experiments to elucidate the metabolic stability of this compound in vitro?
Methodological Answer:
- Experimental Design :
- Hepatocyte Incubations : Use primary human hepatocytes (PHHs) or liver microsomes with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS over 0–120 minutes .
- Metabolite Identification : Perform untargeted metabolomics using UPLC-QTOF-MS to detect phase I/II metabolites. Compare fragmentation patterns with databases (e.g., HMDB) .
- Enzyme Inhibition Assays : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives?
Methodological Answer:
- SAR Workflow :
- Derivative Synthesis : Modify the cyclohexylmethyl group (e.g., substituents at C3/C4) or nicotinic acid carboxylate (e.g., ester prodrugs) .
- Biological Screening : Test derivatives in target-specific assays (e.g., enzyme inhibition, cell viability) with IC50/EC50 determination.
- Data Clustering : Use principal component analysis (PCA) or hierarchical clustering to group compounds by structural features and potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
